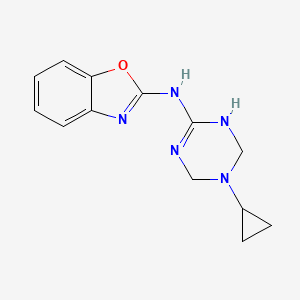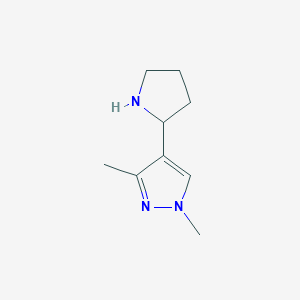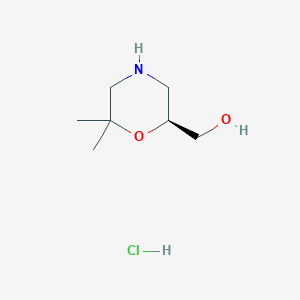![molecular formula C7H8BNO2 B1429580 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947165-26-6](/img/structure/B1429580.png)
5-aminobenzo[c][1,2]oxaborol-1(3H)-ol
Overview
Description
5-aminobenzo[c][1,2]oxaborol-1(3H)-ol, also known as ABOB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential applications in drug discovery. ABOB is a boron-containing heterocycle that has been shown to possess a wide range of biological activities, including antiviral, antibacterial, and antitumor properties.
Scientific Research Applications
Anticancer Agents Targeting Tumor Hypoxia
Boron-based heterocycles like 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol have been explored for their potential as anticancer agents, particularly targeting tumor hypoxia . Tumor hypoxia is a condition where cancer cells are deprived of oxygen, leading to resistance against radiation therapy and certain drugs. The design and synthesis of new boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles derivatives aim to inhibit hypoxia-inducing factors within tumors, potentially improving the efficacy of cancer treatments.
Hypoxia Inhibitors
Continuing from their role as anticancer agents, these compounds are also being investigated as hypoxia inhibitors . By targeting the hypoxic environment of tumors, they can disrupt the process of angiogenesis, cancer cell division, and cell survival, which are crucial for cancer metastasis. This approach could lead to the development of drugs that are more selective and less toxic than current treatments.
Advanced Material Design
The structural complexity and diverse heteroatoms of 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol make it a candidate for advanced material design . Its ability to bind different locations of biological macromolecules allows it to be used as a biological probe in living systems, which is essential for studying cell biology and disease treatment.
Enzyme and Receptor Modulation
Due to its heterocyclic structure, this compound has the potential to modulate the function of enzymes and receptors . This is particularly important in the development of new pharmaceuticals, as it can lead to the creation of drugs that have specific actions on biological pathways.
Synthesis of Bioactive Compounds
The compound’s boron-based heterocyclic structure is useful in the synthesis of bioactive compounds . These compounds can serve various pharmaceutical activities and therapeutic potentials, making them valuable in drug design and medicinal chemistry.
Antimicrobial Evaluation
Research has been conducted on derivatives of 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol for their antimicrobial properties . Specifically, they have been evaluated as potential inhibitors of mycobacterial leucyl-tRNA synthetase, which could lead to new treatments for bacterial infections, including those resistant to current antibiotics.
properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHOFSMRVTYWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-aminobenzo[c][1,2]oxaborol-1(3H)-ol | |
CAS RN |
947165-26-6 | |
| Record name | 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1429503.png)

![5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine](/img/structure/B1429507.png)
![3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1429508.png)
![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1429509.png)

![4-(4-Methoxyphenyl)pyrimido[1,2-b]indazole-2-carboxylic acid](/img/structure/B1429514.png)


![2-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1429519.png)
![2-CHLORO-5H-PYRROLO[2,3-D]PYRIMIDIN-6(7H)-ONE hydrochloride](/img/structure/B1429520.png)